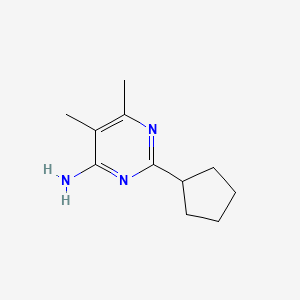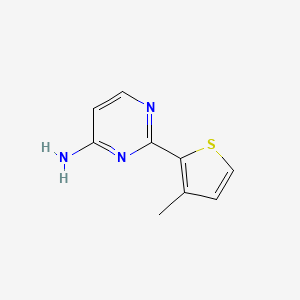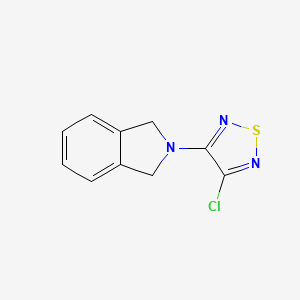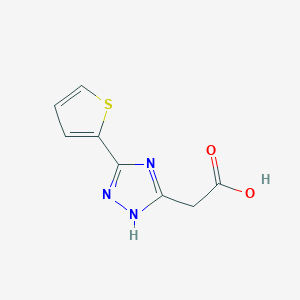![molecular formula C12H16BrNO2 B1468538 1-[(5-Bromo-2-methoxyphenyl)methyl]pyrrolidin-3-ol CAS No. 1280708-09-9](/img/structure/B1468538.png)
1-[(5-Bromo-2-methoxyphenyl)methyl]pyrrolidin-3-ol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Compounds like "1-[(5-Bromo-2-methoxyphenyl)methyl]pyrrolidin-3-ol" are involved in the synthesis of complex molecules, demonstrating their utility in creating agrochemicals or medicinal compounds. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones showcases the manipulation of pyrrolidine derivatives for producing useful adducts (Ghelfi et al., 2003).
- The kinetics and mechanisms of transformations involving pyrrolidin-2-one derivatives have been studied, revealing insights into the chemical behavior of these compounds under various conditions, which is crucial for designing synthesis pathways (Sedlák et al., 2003).
Biological and Medicinal Applications
- Certain derivatives exhibit potent antibacterial activities, illustrating the potential of pyrrolidine-based compounds in antibiotic development. For example, a series of 1-methylcarbapenems with a pyrrolidine moiety have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Kim et al., 2006).
- In the realm of antiviral research, pyrimidine derivatives substituted with pyrrolidine groups have been explored for their inhibitory effects on retroviruses, highlighting the versatility of pyrrolidine scaffolds in antiviral drug design (Hocková et al., 2003).
Material Science and Other Applications
- Pyrrolidine derivatives are also investigated for their properties in materials science, such as in the synthesis of novel strobilurin derivatives containing the pyrrolidine-2,4-dione moiety, which have shown visible fungicidal activity (Guihua et al., 2014).
- The structural and conformational analysis of pyrrolidine-based compounds provides insight into their potential applications in designing molecular structures with desired properties (Mohammat et al., 2008).
Análisis Bioquímico
Biochemical Properties
1-[(5-Bromo-2-methoxyphenyl)methyl]pyrrolidin-3-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been observed to interact with various enzymes, potentially acting as an inhibitor or activator depending on the specific biochemical context. For instance, it may bind to the active sites of certain enzymes, altering their activity and thus influencing metabolic pathways . Additionally, this compound can interact with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic flux. These effects can result in altered cellular behavior, such as changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity, which in turn affects downstream biochemical pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions are crucial for understanding the compound’s overall biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are an important aspect of its biochemical analysis. Over time, this compound may undergo degradation or other chemical changes that can influence its stability and efficacy . Long-term studies have shown that the effects of this compound on cellular function can vary, with potential changes in its activity and interactions with biomolecules observed over extended periods. These temporal effects are critical for determining the optimal conditions for its use in research and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity . At higher doses, it may induce adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall cellular metabolism. The identification of these metabolic pathways is crucial for understanding the compound’s biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are key factors in its biochemical analysis. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical properties. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its activity and interactions with other biomolecules, thereby affecting its overall biochemical and pharmacological effects.
Propiedades
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-16-12-3-2-10(13)6-9(12)7-14-5-4-11(15)8-14/h2-3,6,11,15H,4-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQMDGKJTRAPMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






amine](/img/structure/B1468459.png)
![{[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1468462.png)

![1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1468464.png)

![2-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468470.png)
![2-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468471.png)
![{[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1468473.png)
amine](/img/structure/B1468475.png)

